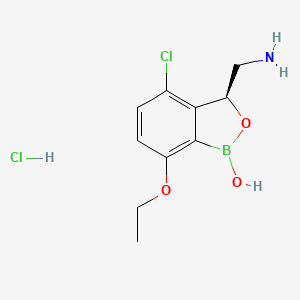![molecular formula C21H15F3O2 B13914738 4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a biphenyl structure with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The aldehyde group can be introduced via formylation reactions using reagents such as dichloromethyl methyl ether (Cl_2CHOMe) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3
Reduction: NaBH_4, LiAlH_4
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins . The benzyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
- 4-(Ethoxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
- 4-(Benzyloxy)-2’-(difluoromethyl)[1,1’-biphenyl]-3-carbaldehyde
Uniqueness
4-(Benzyloxy)-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyloxy group provides additional functionalization opportunities .
Propiedades
Fórmula molecular |
C21H15F3O2 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-phenylmethoxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H15F3O2/c22-21(23,24)19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-25)26-14-15-6-2-1-3-7-15/h1-13H,14H2 |
Clave InChI |
ZOHBXZDACWYQTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


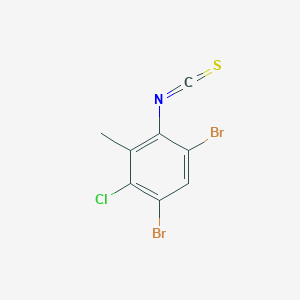
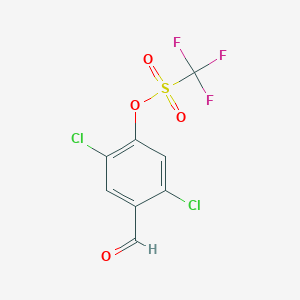
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
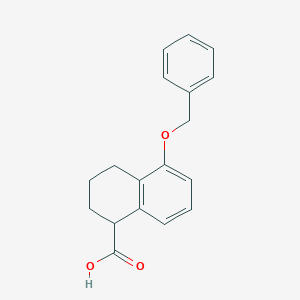
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
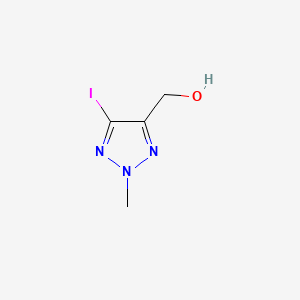
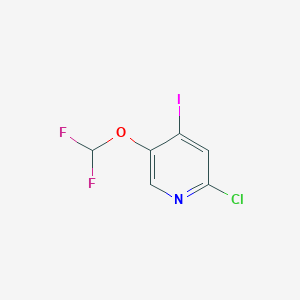


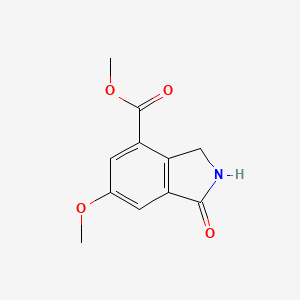
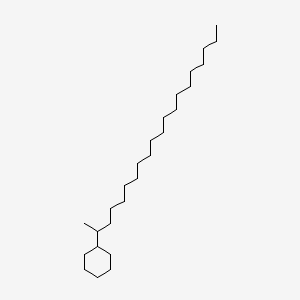
![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)
